molecular formula C11H12F3N B13969035 N-cyclopropyl-2-methyl-N-(trifluoromethyl)aniline

N-cyclopropyl-2-methyl-N-(trifluoromethyl)aniline

Cat. No.: B13969035
M. Wt: 215.21 g/mol
InChI Key: UFGUUJRKFCSKMS-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-methyl-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropyl group, a methyl group, and a trifluoromethyl group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-methyl-N-(trifluoromethyl)aniline typically involves the reaction of cyclopropylamine with 2-methyl-4-(trifluoromethyl)nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-methyl-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-cyclopropyl-2-methyl-N-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-methyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to modulation of enzyme activity or receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
  • N-methyl-2-(trifluoromethyl)aniline
  • N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

Uniqueness

N-cyclopropyl-2-methyl-N-(trifluoromethyl)aniline is unique due to the presence of both a cyclopropyl group and a trifluoromethyl group, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

N-cyclopropyl-2-methyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C11H12F3N/c1-8-4-2-3-5-10(8)15(9-6-7-9)11(12,13)14/h2-5,9H,6-7H2,1H3

InChI Key

UFGUUJRKFCSKMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C2CC2)C(F)(F)F

Origin of Product

United States

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